molecular formula C17H20N2O3S B5185243 N~2~-benzyl-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5185243
M. Wt: 332.4 g/mol
InChI Key: RVNLMXPIKSWGTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N2-benzyl-N1-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide often involves multi-step chemical processes, including the activation of thioglycosides, as described by Crich and Smith (2000). These processes typically involve the use of powerful, metal-free systems for generating reactive intermediates, demonstrating the complexity and precision required in organic synthesis Crich & Smith, 2000.

Molecular Structure Analysis

The molecular structure of compounds like N2-benzyl-N1-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide can be elucidated through various spectroscopic and crystallographic techniques. Studies such as those by Rublova et al. (2017) often involve X-ray crystallography to determine the arrangement of atoms within a molecule, revealing insights into its three-dimensional structure and how this structure affects its reactivity and properties Rublova et al., 2017.

Chemical Reactions and Properties

The chemical reactivity of N2-benzyl-N1-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide can be influenced by its functional groups, as evidenced by studies on similar sulfonamide derivatives. For example, the rearrangement reactions of sulfonamide derivatives under basic conditions highlight the reactivity of such groups towards nucleophiles and electrophiles, as discussed by Dohmori (1964) Dohmori, 1964.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14-8-6-7-11-16(14)18-17(20)13-19(23(2,21)22)12-15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNLMXPIKSWGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide

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